2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide
Overview
Description
2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide typically involves multiple steps, starting from readily available thiophene derivatives. One common method involves the acylation of 2-thiophen-2-ylacetic acid with 2-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s thiophene rings may facilitate binding to certain proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-thiophen-2-ylacetamide: A simpler derivative with similar chemical properties but less complex structure.
2-thiophen-2-ylacetic acid: Another related compound used as a precursor in the synthesis of more complex thiophene derivatives.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: A compound with a similar core structure but different functional groups.
Uniqueness
2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide stands out due to its unique combination of thiophene rings and amide linkages, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-17(11-13-5-3-9-23-13)19-15-7-1-2-8-16(15)20-18(22)12-14-6-4-10-24-14/h1-10H,11-12H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYZDMKYNAKHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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